molecular formula C20H19NO5 B12616509 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid CAS No. 920273-90-1

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid

Cat. No.: B12616509
CAS No.: 920273-90-1
M. Wt: 353.4 g/mol
InChI Key: GRHPAYHPGKLPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is a chemical compound that features a benzyloxycarbonyl group attached to a prolyl residue, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid typically involves the protection of the proline amino group with a benzyloxycarbonyl (Cbz) group. This is followed by coupling the protected proline with a benzoic acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of prolidase, it binds to the active site of the enzyme, preventing it from cleaving dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-proline: Similar structure but lacks the benzoic acid moiety.

    1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Contains an additional proline residue.

    4-[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Similar structure but with an amino group instead of a prolyl residue.

Uniqueness

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected proline and a benzoic acid moiety. This unique structure allows it to serve as a versatile building block in synthetic chemistry and as a potent inhibitor in biological research.

Properties

CAS No.

920273-90-1

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

4-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)benzoic acid

InChI

InChI=1S/C20H19NO5/c22-18(15-8-10-16(11-9-15)19(23)24)17-7-4-12-21(17)20(25)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)

InChI Key

GRHPAYHPGKLPCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.